molecular formula C17H18F3N B13710877 6-tert-Butyl-3'-trifluoromethylbiphenyl-3-ylamine

6-tert-Butyl-3'-trifluoromethylbiphenyl-3-ylamine

Cat. No.: B13710877
M. Wt: 293.33 g/mol
InChI Key: FAYDNNZSOVQXSB-UHFFFAOYSA-N
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Description

6-tert-Butyl-3’-trifluoromethylbiphenyl-3-ylamine is an organic compound characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields. Industrial production methods may involve similar coupling reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

6-tert-Butyl-3’-trifluoromethylbiphenyl-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the biphenyl core.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

6-tert-Butyl-3’-trifluoromethylbiphenyl-3-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-tert-Butyl-3’-trifluoromethylbiphenyl-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

6-tert-Butyl-3’-trifluoromethylbiphenyl-3-ylamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H18F3N

Molecular Weight

293.33 g/mol

IUPAC Name

4-tert-butyl-3-[3-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C17H18F3N/c1-16(2,3)15-8-7-13(21)10-14(15)11-5-4-6-12(9-11)17(18,19)20/h4-10H,21H2,1-3H3

InChI Key

FAYDNNZSOVQXSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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